
4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans
- Summary of Application: This research involves the stereoselective synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyrans via ring-expansion of monocyclopropanated heterocycles . These compounds are highly functionalized and valuable in drug synthesis .
- Methods of Application: The method involves a metal-free ring-expansion of monocyclopropanated pyrroles and furans . The key step is a cyclopropylcarbinyl cation rearrangement, which leads to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
- Results or Outcomes: The result is a range of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . These compounds are versatile building blocks with relevance for drug synthesis .
Recent Advances in the Synthesis of 2H-Pyrans
- Summary of Application: This review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . It also describes the most versatile synthetic methods to access 2H-pyrans .
- Methods of Application: The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .
- Results or Outcomes: The review provides a comprehensive overview of recent advances in the synthesis of 2H-pyrans . It highlights the challenges and opportunities in this field .
Hydrolysis of Phenylboronic Pinacol Esters
- Summary of Application: This research focuses on the hydrolysis of phenylboronic pinacol esters, including “3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester”. These compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods of Application: The study involves the hydrolysis of phenylboronic pinacol esters. The kinetics of the reaction is dependent on the substituents in the aromatic ring .
- Results or Outcomes: The study found that the rate of the reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Synthesis of Diclhoroacetamide Analogs
- Summary of Application: The compound is used as a reagent in the synthesis of diclhoroacetamide analogs, which display high anti-cancer activity .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound as a reagent in the synthesis process .
- Results or Outcomes: The outcome is the production of diclhoroacetamide analogs that have shown high anti-cancer activity .
Hydrolysis of Phenylboronic Pinacol Esters
- Summary of Application: This research focuses on the hydrolysis of phenylboronic pinacol esters, including “3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester”. These compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods of Application: The study involves the hydrolysis of phenylboronic pinacol esters. The kinetics of the reaction is dependent on the substituents in the aromatic ring .
- Results or Outcomes: The study found that the rate of the reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Synthesis of Diclhoroacetamide Analogs
- Summary of Application: The compound is used as a reagent in the synthesis diclhoroacetamide analogs displaying high anti-cancer activity .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound as a reagent in the synthesis process .
- Results or Outcomes: The outcome is the production of diclhoroacetamide analogs that have shown high anti-cancer activity .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLVUFARFCCCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619073 |
Source


|
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane | |
CAS RN |
850568-69-3 |
Source


|
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)
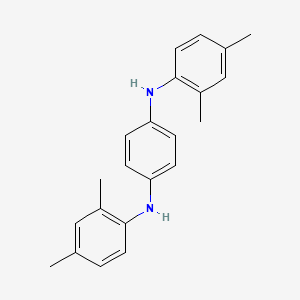
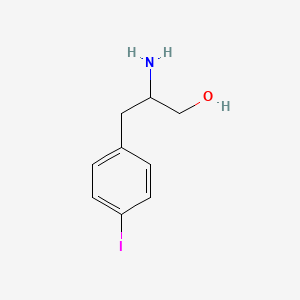
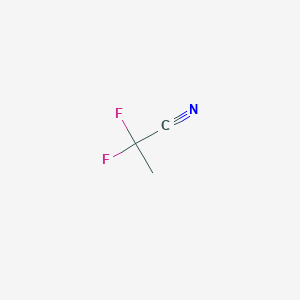
![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)
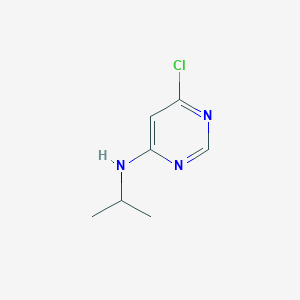
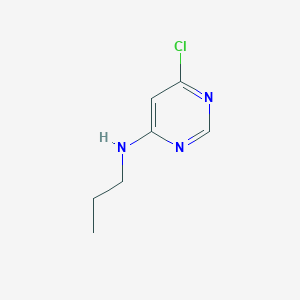

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)


![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

